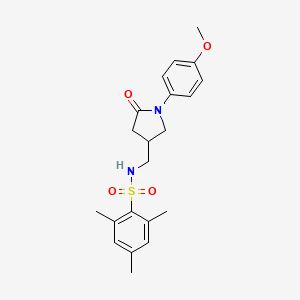

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the 4-methoxyphenyl and pyrrolidin-3-yl groups could potentially influence its biological activity, but without specific studies on this compound, it’s hard to predict its exact properties or uses.

Molecular Structure Analysis

The molecular structure analysis of a compound typically involves techniques such as X-ray crystallography , NMR spectroscopy , and computational methods . These techniques can provide information about the compound’s geometry, connectivity, and conformation.Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. In this case, the sulfonamide group might be susceptible to hydrolysis, and the pyrrolidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and compared with experimental data . These properties might include solubility, melting point, boiling point, and partition coefficient.Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives is in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) details the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. This compound exhibits properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potent candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-HIV and Antifungal Activities

Another study by Cheng De-ju (2015) discusses the increasing interest in methylbenzenesulfonamide due to its active groups like pyridine and bromine atom. The study synthesizes a novel compound with potential as a candidate for drug development against human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition Properties

Research by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of various piperidine derivatives, including those with benzenesulfonamide groups. These compounds demonstrate significant effectiveness in protecting iron against corrosion, a valuable property for industrial applications (Kaya et al., 2016).

Synthesis and Structural Characterizations

A study by Kantekin et al. (2015) focuses on the synthesis and characterization of novel benzenesulfonamide compounds. These compounds, including those with methoxybenzyl groups, have been analyzed for their electrochemical and spectroelectrochemical properties, providing insights into their potential applications in various fields (Kantekin et al., 2015).

Antitumor Activity

Abbassi et al. (2014) synthesized new arylsulfonamides with benzenesulfonamide groups, evaluating their antiproliferative and apoptotic activities against human tumor cell lines. This research highlights the potential of these compounds as anticancer agents (Abbassi et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to its functional groups .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in .

Pharmacokinetics

Its solubility, lipophilicity, and other physicochemical properties suggest it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of experimental data. Based on its structure, it may induce changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its activity .

Eigenschaften

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-9-15(2)21(16(3)10-14)28(25,26)22-12-17-11-20(24)23(13-17)18-5-7-19(27-4)8-6-18/h5-10,17,22H,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVUJZQSIICKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2471548.png)

![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2471553.png)

![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)

![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)